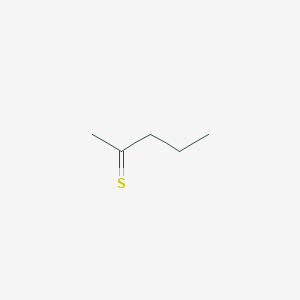

2-Pentanethione

説明

Overview of Thiocarbonyl Compounds and their Distinctive Reactivity Profiles

Thiocarbonyl compounds are defined by the presence of a carbon-sulfur double bond. The fundamental difference between a thiocarbonyl group (C=S) and a carbonyl group (C=O) stems from the atomic properties of sulfur versus oxygen. Sulfur, being in the third period, has larger and more diffuse 3p orbitals compared to the 2p orbitals of oxygen. This results in less effective orbital overlap between carbon's 2p and sulfur's 3p orbitals in the π-bond. thieme-connect.dewikipedia.org Consequently, the C=S double bond is significantly weaker and longer than a C=O double bond. caltech.edu

This inherent weakness of the C=S π-bond leads to a higher reactivity for thiocarbonyl compounds compared to their carbonyl analogs. thieme-connect.debritannica.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the C=S bond is smaller, making it more susceptible to electronic transitions. wikipedia.org This often results in thiocarbonyl compounds being colored; for instance, thiobenzophenone is a deep blue compound, a characteristic attributed to n→π* transitions absorbing light in the visible spectrum. wikipedia.orgcaltech.edu

The reactivity profile of thiones is marked by several key features:

Enhanced Electrophilicity and Nucleophilicity : The thiocarbonyl carbon is electrophilic, similar to a carbonyl carbon, but the sulfur atom is significantly more nucleophilic and polarizable than the oxygen atom in a carbonyl group.

Rapid Reactions : Thiones react much faster than their corresponding ketones in many standard reactions. For example, the reduction of thioketones with sodium borohydride to thiols is much faster than the analogous reduction of ketones to alcohols. thieme-connect.de

Propensity for Cycloadditions : Thioketones are highly reactive dienophiles and dipolarophiles in cycloaddition reactions, often participating in reactions where their ketone analogs would be inert or require harsh conditions. thieme-connect.deresearchgate.net

Thial-Enethiol Tautomerism : The equilibrium between a thione and its enethiol tautomer often favors the enethiol form to a greater extent than the keto-enol tautomerism of ketones. caltech.edu

Table 1: Comparison of Carbonyl and Thiocarbonyl Group Properties

| Property | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) | Reference(s) |

|---|---|---|---|

| Bond Dissociation Energy | ~162 kcal/mol | ~115 kcal/mol | caltech.edu |

| Typical Bond Length | ~1.22 Å | ~1.63 Å | wikipedia.org |

| IR Stretching Frequency | 1650-1850 cm⁻¹ (strong) | 1100-1300 cm⁻¹ (medium) | caltech.edu |

| ¹³C NMR Shift (relative to C=O) | N/A | +35 to +63 ppm | caltech.edu |

| Reactivity | Moderately Reactive | Highly Reactive | thieme-connect.debritannica.com |

Historical Context and Evolution of Research on Pentanethione Isomers

The history of thioketone chemistry is intrinsically linked to the challenges of their synthesis and stability. While aromatic thioketones like thiobenzophenone were synthesized and studied relatively early due to their steric and electronic stabilization, simple aliphatic thioketones proved far more elusive. wikipedia.org Unhindered aliphatic thioketones, such as 2-pentanethione, are highly prone to rapid self-condensation, dimerization, or polymerization, making them difficult to isolate and characterize under normal conditions. thieme-connect.dewikipedia.org

Early research, therefore, focused on either sterically hindered aliphatic thiones that could be isolated or on trapping highly reactive, transiently generated thiones in situ. The development of effective thionation reagents was a critical milestone in this field. The use of phosphorus pentasulfide (P₂S₅) to convert ketones to thioketones became a standard, albeit sometimes low-yielding, method. wikipedia.org A significant advancement came with the introduction of organophosphorus-sulfur reagents, most notably Lawesson's reagent, which provided a milder and more efficient route for the thionation of a wide variety of carbonyl compounds, including ketones. organic-chemistry.org

Research on specific pentanethione isomers has not been extensive due to these stability issues. Their study has largely been academic, focusing on generating them in situ to explore their reactive properties, such as their participation in cycloaddition reactions where they are captured by a reacting partner immediately upon formation. thieme-connect.de The evolution of research has thus shifted from attempts at isolation to the controlled generation and synthetic application of these transient species.

Rationale for In-Depth Academic Investigation of this compound

The academic investigation of a simple, unstable molecule like this compound is driven by several key rationales that are central to the advancement of organic chemistry:

Probing Fundamental Reactivity : As a simple aliphatic thione, this compound serves as a fundamental model for studying the intrinsic reactivity of the C=S bond without the complicating electronic effects of aromatic rings or the kinetic stabilization of bulky substituents. Understanding its behavior provides a baseline for the properties of all thioketones.

Synthetic Utility as a Reactive Intermediate : The high reactivity of this compound makes it a potent intermediate in organic synthesis. Its ability to act as a "super-dienophile" or dipolarophile in cycloaddition reactions allows for the construction of complex sulfur-containing rings that are difficult to access through other means. thieme-connect.dersc.org These reactions are often highly efficient and stereospecific.

Gateway to Sulfur Heterocycles : Sulfur-containing heterocyclic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov Thiones like this compound are valuable precursors for a variety of these ring systems. nih.govrsc.org By reacting with dienes, 1,3-dipoles, or other unsaturated systems, they provide direct routes to thiopyrans, thiadiazoles, and other important heterocyclic scaffolds.

Exploring Photochemistry : The unique electronic structure of the thiocarbonyl group gives rise to a rich and distinct photochemistry compared to carbonyls. acs.orgcdnsciencepub.comacs.org Studies on simple thiones help elucidate fundamental photochemical processes such as intersystem crossing and the specific reactions that occur from excited electronic states (S₂ and T₁), which can lead to novel molecular rearrangements and bond formations.

In essence, while this compound itself is not a compound for stockpiling, its in-depth academic investigation is crucial for expanding the synthetic toolkit of organic chemists and deepening the fundamental understanding of organosulfur chemistry.

Structure

3D Structure

特性

IUPAC Name |

pentane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-3-4-5(2)6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRGNCOXNFCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634915 | |

| Record name | Pentane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25946-11-6 | |

| Record name | Pentane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving 2 Pentanethione

Mechanistic Studies of Tautomeric Equilibria in 2-Pentanethione

Like its ketone analogue, 2-pentanone, this compound can exist in equilibrium with a tautomeric form. This equilibrium, known as thione-thiol tautomerism, involves the interconversion between the this compound (thione) form and pent-1-ene-2-thiol (enethiol) form.

Gas-Phase Thione-Thiol Tautomerism Investigations

In the gas phase, the tautomeric equilibrium for aliphatic thioketones is shifted more towards the enethiol form compared to the keto-enol equilibrium of their oxygen counterparts. mdpi.comresearchgate.net Theoretical calculations indicate that while the thione form of simple aliphatic thioketones is thermodynamically more stable than the enethiol form, the energy difference is significantly smaller than that for ketones and their enols. mdpi.com For simple carbonyl compounds, the keto form is more stable than the enol by approximately 11 kcal/mol, whereas for thiocarbonyls, the thioketo structure is more stable than the enethiol by only about 4 kcal/mol. mdpi.com

Mass spectrometry studies on various ketones and thioketones provide evidence for the existence of both tautomers in the gas phase. mdpi.comresearchgate.net The fragmentation patterns can be used to characterize and estimate the relative presence of the co-existing thione and enethiol tautomers. mdpi.com The greater tendency for thioketones to exist in their enethiol form is attributed to several factors, including the lower C=S bond energy compared to the C=O bond and the greater polarizability of the thiocarbonyl group.

Influence of Substituents and Environmental Factors on Thione-Thiol Equilibrium

The position of the thione-thiol equilibrium is highly sensitive to both the molecular structure (substituents) and the surrounding environment (solvents).

Environmental Factors: Solvent polarity plays a crucial role. The thione form is significantly more polar than the enethiol form. Consequently, polar solvents preferentially stabilize the thione tautomer, shifting the equilibrium in its favor. researchgate.net Conversely, in nonpolar solvents or the gas phase, the equilibrium shifts towards the less polar enethiol form. researchgate.net This is a well-established rule for tautomeric systems; the more polar tautomer is stabilized in more polar solvents. researchgate.net Protic solvents, such as ethanol and water, can further stabilize the thione form through hydrogen bonding with the thiocarbonyl sulfur atom. researchgate.net

Substituent Effects: The nature of the substituents attached to the thiocarbonyl group also influences the equilibrium. For simple aliphatic thioketones like this compound, the presence of alkyl groups generally provides electronic stabilization to the C=S double bond, favoring the thione form. However, steric hindrance can play a role; bulky substituents are often used to kinetically stabilize highly reactive thioketones in their monomeric thione form, preventing dimerization or polymerization. thieme-connect.de

The general influence of the environment on the thione-thiol equilibrium is summarized in the table below.

| Environment/Solvent Type | Favored Tautomer | Rationale |

| Gas Phase | Enethiol | Lower polarity and intramolecular stabilization are favored. mdpi.comresearchgate.net |

| Nonpolar Solvents (e.g., Cyclohexane) | Enethiol | The less polar tautomer is more stable in a nonpolar medium. researchgate.net |

| Polar Aprotic Solvents (e.g., Acetonitrile) | Thione | The more polar thione tautomer is stabilized by dipole-dipole interactions. researchgate.net |

| Polar Protic Solvents (e.g., Ethanol, Water) | Thione | Strong stabilization of the thione form occurs via hydrogen bonding. researchgate.net |

Reaction Kinetics and Dynamics of this compound Transformations

The kinetics and dynamics of reactions involving this compound are governed by the unique properties of the thiocarbonyl group. These reactions often proceed through distinct pathways, such as concerted or stepwise (diradical) mechanisms, which can be elucidated by studying their kinetic and thermodynamic parameters.

Exploration of Concerted and Diradical Pathways in Analogous Reactions

Many reactions of thioketones, particularly cycloadditions, can be described as proceeding through either a concerted or a stepwise mechanism. A concerted reaction involves a single transition state where all bond-making and bond-breaking occurs simultaneously. researchgate.net A stepwise reaction proceeds through one or more intermediates, which in the case of many thioketone reactions are diradical species. researchgate.net

For instance, hetero-Diels-Alder reactions involving α,β-unsaturated thioketones (thiochalcones) are often proposed to occur via a concerted [4+2] cycloaddition mechanism. mdpi.com However, an alternative stepwise mechanism involving a diradical intermediate can also be considered, and the operative pathway can depend on the specific substrates and conditions. mdpi.com Photochemical [2+2] cycloadditions of thioketones with alkenes are another class of reactions where this dichotomy is important. These reactions can proceed through the excitation of the thioketone, followed by the formation of a diradical intermediate which then cyclizes to form a thietane ring.

The formation of a diradical intermediate is a key feature in the Norrish Type II reaction, a characteristic photochemical process for ketones and thioketones possessing an accessible γ-hydrogen, such as this compound. wikipedia.orgnih.gov

Application of Kinetic and Thermodynamic Parameters in Mechanism Elucidation

The detailed study of kinetic and thermodynamic parameters is essential for distinguishing between possible reaction mechanisms. By calculating or experimentally determining activation energies (related to ΔG‡ and ΔH‡) and reaction energies (ΔG and ΔH), a comprehensive energy profile for a reaction can be constructed.

A reaction with a low activation energy is kinetically favored and proceeds quickly, leading to the kinetic product. A reaction that leads to the most stable product (most negative ΔG) is thermodynamically favored, yielding the thermodynamic product. Computational studies on the (3+2)-cyclization reactions of thioketones with other reagents provide valuable data for understanding these pathways. researchgate.net The calculated parameters help to identify the transition states and intermediates along the reaction coordinate.

The following table presents calculated kinetic and thermodynamic parameters for the analogous reaction between a phosphonite and adamantane-2-thione in THF, illustrating the data used in mechanism elucidation. researchgate.net

| Parameter | Transition State (TS) | Product |

| ΔH‡ / ΔH (kcal/mol) | +11.8 | -37.8 |

| ΔG‡ / ΔG (kcal/mol) | +25.4 | -32.6 |

| ΔS‡ / ΔS (cal/mol·K) | -45.7 | -17.4 |

Photochemical and Thermal Reaction Mechanisms of Thioketones

Thioketones exhibit rich and distinct reactivity when subjected to light or heat. Their photochemical behavior is largely dictated by the nature of their electronically excited states, while their thermal reactions are often driven by the relative weakness of the C=S π-bond.

Photochemical Mechanisms: Upon absorption of UV-Vis light, this compound can undergo several photochemical reactions, primarily Norrish Type I and Type II processes, which are analogous to those of ketones. wikipedia.org

Norrish Type I Reaction: This process involves the homolytic cleavage (α-cleavage) of a C-C bond adjacent to the thiocarbonyl group. For this compound, this would lead to the formation of an ethyl radical and a pentan-2-thionyl radical. These radical fragments can then undergo various secondary reactions, such as decarbonylation (or in this case, loss of CS) or recombination.

Norrish Type II Reaction: This is a prominent pathway for this compound due to the presence of abstractable hydrogen atoms on the γ-carbon (C4). The reaction proceeds via intramolecular abstraction of a γ-hydrogen by the excited thiocarbonyl group, forming a 1,4-diradical intermediate through a six-membered cyclic transition state. scispace.com This diradical has two primary fates:

Cleavage (Fragmentation): It can undergo β-scission to yield propene and the enethiol of thioacetone (B1215245). wikipedia.org

Cyclization (Norrish-Yang Reaction): It can cyclize to form a substituted cyclobutane-thiol. nih.gov

Thermal Mechanisms: Simple, unhindered aliphatic thioketones like this compound are often thermally unstable and readily undergo oligomerization or polymerization even at moderate temperatures. thieme-connect.de At higher temperatures, characteristic thermal decomposition pathways are expected. While specific studies on this compound are limited, the thermal decomposition of analogous sulfur compounds like ethanethiol proceeds via several unimolecular pathways, including: nih.gov

C-S Bond Cleavage: Homolysis of the weakest bond to form radical intermediates.

C-C Bond Cleavage: Rupture of the carbon chain.

Intramolecular Elimination: A concerted reaction involving a cyclic transition state to eliminate a stable small molecule. For this compound, this could involve the elimination of hydrogen sulfide (B99878) (H₂S) to form pentadienes.

Advanced Spectroscopic Characterization and Analytical Techniques for 2 Pentanethione

Vibrational Spectroscopy Applications for 2-Pentanethione

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular structure by analyzing the vibrations of chemical bonds. These techniques are crucial for identifying functional groups and confirming the molecular fingerprint of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For thioketones like this compound, the presence of the C=S double bond is a key feature that can be identified through its unique stretching vibration.

Data Table: Specific research findings, including characteristic absorption wavenumbers for this compound, were not found in the provided search results. Therefore, a data table detailing FT-IR specific data for this compound cannot be generated.

Raman spectroscopy, like FT-IR, is a vibrational spectroscopic technique. It relies on the inelastic scattering of monochromatic light (usually from a laser) by molecules. The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly useful for identifying nonpolar or weakly polar bonds, and it often provides complementary information to FT-IR. It is highly effective for molecular fingerprinting, where the unique pattern of Raman shifts can identify a specific compound.

For this compound, Raman spectroscopy would reveal characteristic vibrational modes associated with its alkyl chains and, importantly, the C=S stretching vibration. The C=S bond in thioketones typically gives rise to a Raman signal, which can be sensitive to its electronic environment and conjugation. Raman spectroscopy is also advantageous for analyzing aqueous solutions, as water is a weak Raman scatterer horiba.com.

Data Table: Specific research findings, including characteristic Raman shifts for this compound, were not found in the provided search results. Therefore, a data table detailing Raman specific data for this compound cannot be generated.

Mass Spectrometric Approaches to this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and structure of a compound through fragmentation patterns.

Electron Impact (EI) ionization is a common method in mass spectrometry where a high-energy electron beam bombards sample molecules, causing ionization and often fragmentation. The resulting molecular ion (M⁺•) and fragment ions provide a "fingerprint" that can be used to identify the compound and elucidate its structure. Fragmentation typically occurs by breaking the weakest bonds or bonds adjacent to heteroatoms or double bonds, leading to the formation of more stable carbocations or radical cations orgchemboulder.commsu.eduuni-saarland.de.

For this compound (molecular formula C₅H₁₀S, molecular weight approximately 102.2 g/mol chemsrc.comvulcanchem.com), EI-MS would likely show a molecular ion peak at m/z 102. Fragmentation could occur through alpha-cleavage adjacent to the C=S group, leading to fragments like [CH₃C=S]⁺ (m/z 61) or [CH₃CH₂CH₂]⁺ (m/z 43) and a neutral radical. Loss of small molecules like H₂S or CH₂ could also contribute to the fragmentation pattern. While specific EI-MS fragmentation data for this compound was not found, studies on related thioketones, such as 2,4-dimethyl-3-pentanethione, show characteristic fragmentations idosi.org.

Data Table: Specific research findings, including detailed fragmentation patterns (m/z values of fragment ions and their relative intensities) for this compound, were not found in the provided search results. Therefore, a data table detailing EI-MS fragmentation data for this compound cannot be generated.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. This is achieved by measuring the mass-to-charge ratio with very high precision (typically to within a few parts per million, ppm). HRMS is invaluable for confirming the identity of unknown compounds and verifying the elemental composition derived from other spectroscopic data.

For this compound (C₅H₁₀S), HRMS would aim to measure its exact monoisotopic mass with high accuracy. For example, if the measured exact mass closely matches the calculated exact mass for C₅H₁₀S (e.g., 102.04525), it provides strong evidence for its identity and purity. HRMS can also be coupled with tandem MS (MS/MS) to fragment selected ions, providing further structural details.

Data Table: Specific research findings, including high-resolution exact mass measurements and corresponding elemental compositions for this compound, were not found in the provided search results. Therefore, a data table detailing HRMS data for this compound cannot be generated.

Electronic Spectroscopy for Optoelectronic Characterization of this compound

Electronic spectroscopy, particularly UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. It is used to study chromophores, which are parts of a molecule responsible for its color or absorption of UV-Vis light. For organic compounds, UV-Vis spectroscopy can provide information about conjugated systems, π-electron delocalization, and the presence of specific functional groups that absorb in these regions.

Thioketones, like this compound, possess a C=S chromophore. The electronic transitions associated with this group, such as the n→π* transition (involving non-bonding electrons on sulfur to the π* antibonding orbital of the C=S bond), typically occur in the UV or visible region of the spectrum. These transitions are generally weaker and occur at longer wavelengths compared to the analogous n→π* transitions in ketones (C=O) upi.edulibretexts.org. The specific absorption maxima (λmax) and molar absorptivities (ε) are indicative of the electronic structure and environment of the C=S group.

While specific UV-Vis spectral data for this compound was not found in the provided search results, the n→π* transition for thioketones is generally expected in the range of 400-600 nm, potentially extending into the visible region, which could impart color to the compound. The π→π* transitions, if present and allowed, would typically occur at shorter wavelengths.

Data Table: Specific research findings, including absorption maxima (λmax) and molar absorptivities (ε) for this compound in the UV-Vis spectrum, were not found in the provided search results. Therefore, a data table detailing UV-Vis specific data for this compound cannot be generated.

Compound List

this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within molecules, providing insights into their conjugated systems and functional groups. For thioketones, the presence of the thiocarbonyl (C=S) group significantly influences their UV-Vis absorption profiles. The thiocarbonyl group typically exhibits two main types of electronic transitions: a weak n→π* transition and a stronger π→π* transition.

The n→π* transition, involving the excitation of a non-bonding electron from the sulfur atom to an antibonding π* orbital, is generally responsible for the characteristic color of many thiocarbonyl compounds. This transition often occurs at longer wavelengths, typically in the visible or near-UV region, and is characterized by lower molar absorptivities umich.eduuomustansiriyah.edu.iq. For thioketones, this transition is red-shifted compared to their carbonyl analogues due to the larger size and lower electronegativity of sulfur, which leads to a smaller energy gap between the n and π* orbitals umich.eduuomustansiriyah.edu.iq. Studies on various thioketone derivatives have reported absorption maxima associated with n→π* transitions in the range of 400-700 nm mdpi.comrsc.orgcapes.gov.br.

The π→π* transition, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, typically occurs at shorter wavelengths in the UV region and exhibits higher molar absorptivities uomustansiriyah.edu.iq. These transitions are often more intense and provide information about the extent of conjugation within the molecule uomustansiriyah.edu.iq. For instance, conjugated thioketones have shown π→π* absorptions around 400-500 nm tandfonline.com.

While specific UV-Vis data for this compound itself is not extensively detailed in the provided search results, general trends for thioketones suggest that it would exhibit an n→π* transition in the visible or near-UV range, contributing to its potential color, and a stronger π→π* transition in the UV region.

Exploration of Optical and Electrical Properties of this compound Derivatives

The optical and electrical properties of thioketone derivatives are of significant interest for potential applications in materials science and optoelectronics. Research indicates that thioketones can display unique photophysical behaviors. For example, some thioketones exhibit fluorescence, often emitting from the second excited singlet state (S₂) due to a large energy difference between S₂ and the first excited singlet state (S₁) nih.govresearchgate.net. This characteristic fluorescence can be influenced by structural modifications within the derivative.

Studies on thiopurine derivatives, for instance, have shown dual fluorescence, emitting from both the first and second excited singlet states, a behavior distinct from many other thioketones nih.gov. Furthermore, the substitution pattern on thioketone derivatives can lead to variations in their optical properties, such as bathochromic (red) shifts in absorption and fluorescence maxima, as observed in thiocarbonyl derivatives of chlorins mdpi.com. The incorporation of sulfur into organic molecules can also alter their electronic properties, potentially influencing conductivity or charge transport characteristics, although specific data for this compound derivatives in this regard is limited in the provided results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR are vital.

In ¹³C NMR spectroscopy, the thiocarbonyl carbon (C=S) is a key diagnostic feature. Thiocarbonyl carbons are significantly deshielded compared to their carbonyl (C=O) counterparts, typically appearing at much lower field (higher ppm values) cdnsciencepub.comtandfonline.com. For simple thioketones and thioamides, ¹³C NMR signals for the C=S carbon are generally observed in the range of 190-240 ppm cdnsciencepub.comtandfonline.comuzh.chbeilstein-journals.org. For example, in the synthesis of indano mdpi.comfullerene thioketones, the thiocarbonyl carbon signal shifted from 198 ppm for the ketone to 235 ppm for the thioketone beilstein-journals.org. The chemical shift of the thiocarbonyl carbon can be influenced by substituents and the electronic environment, but its characteristic low-field signal reliably confirms the presence of the C=S group.

¹H NMR spectroscopy provides information about the proton environment. The protons adjacent to the thiocarbonyl group will typically resonate at characteristic chemical shifts, influenced by the electron-withdrawing nature of the C=S bond. For this compound, the methyl and methylene (B1212753) protons would exhibit distinct signals, allowing for the assignment of the pentyl chain's structure.

Development of Advanced Analytical Procedures for this compound

The development of robust analytical procedures is essential for the reliable detection, quantification, and quality control of this compound. This involves employing chromatographic separation techniques and rigorous method validation protocols.

Chromatographic Separation Techniques (e.g., GC-MS, HPLC)

Chromatographic methods are paramount for separating and identifying components in a mixture, making them ideal for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Thioketones, if sufficiently volatile, can be analyzed using GC. The GC separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a unique fingerprint for identification. GC-MS has been used for the analysis of thioketones and related sulfur compounds iaea.orgresearchgate.net. For instance, the tautomeric forms of thioacetone (B1215245) have been separated by gas chromatography wiley-vch.de. The mass spectrum would reveal characteristic fragment ions, including those related to the loss of sulfur or fragmentation of the pentyl chain.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing compounds that may be less volatile or thermally labile. It separates compounds based on their differential partitioning between a mobile phase and a stationary phase. HPLC, often coupled with UV-Vis detectors or mass spectrometers, is widely used for the analysis of organic compounds, including sulfur-containing molecules mdpi.combeilstein-journals.orggoogle.com. HPLC has been employed in the synthesis and purification of thioketones, with the thioketone signal being observed and monitored beilstein-journals.org. It is also used for the qualitative and quantitative analysis of various natural products and intermediates google.comrestek.com.

Method Development and Validation Methodologies for Thioketones

Developing and validating analytical methods for compounds like this compound requires adherence to established scientific principles to ensure accuracy, precision, and reliability. Method validation typically involves assessing parameters such as:

Specificity: The ability of the method to measure the analyte (this compound) in the presence of other components, such as impurities or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

For sulfur compounds, specific considerations may arise due to their potential reactivity or volatility diva-portal.orgalberta.ca. Method development for sulfur compounds often focuses on optimizing extraction, separation, and detection to achieve adequate sensitivity and selectivity alberta.cacabidigitallibrary.org. For example, studies on sulfur compounds in liquid matrices emphasize improving sensitivity for low concentrations and validating methods for reliability alberta.ca. Validation parameters such as correlation coefficient, standard deviation, and recovery rates are crucial for establishing the suitability of an analytical method alberta.ca.

Theoretical and Computational Investigations of 2 Pentanethione

Quantum Chemical Calculations for Molecular Properties of 2-Pentanethione

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semiempirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a popular method in quantum chemistry due to its favorable balance of accuracy and computational efficiency. researchgate.netnih.gov DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. nih.gov This approach is widely used to study the electronic structure and chemical reactivity of organic molecules. nih.gov

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons, while the LUMO would likely be a π* orbital associated with the C=S thiocarbonyl group.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com A comparative analysis using DFT at a level like B3LYP/cc-pVQZ could be performed to understand its reactivity profile. nih.gov

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the rotation around the C-C single bonds of its pentyl chain gives rise to various conformers.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), calculate molecular properties from first principles without using empirical parameters. psu.edu They are highly accurate but computationally expensive. Studies on the analogous n-pentane molecule have used high-level ab initio methods to accurately determine the energy differences between its various conformers (e.g., trans-trans, trans-gauche, gauche-gauche). researchgate.net A similar approach for this compound would involve geometry optimization of all possible staggered conformers to locate the energy minima on the potential energy surface. A focal point analysis, which systematically improves the basis set and level of theory, can be used to obtain highly accurate and converged relative energies. researchgate.net

Semiempirical Methods: These methods, such as PM6 and PM7, are derived from Hartree-Fock theory but use approximations and parameters derived from experimental data to simplify calculations. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the analysis of larger systems or more extensive conformational sampling. nih.gov However, their accuracy can be unpredictable, and they may sometimes yield results that differ significantly from DFT or experimental data, particularly in describing potential energy surfaces. scispace.com For a preliminary conformational search of this compound, semiempirical methods could be used to quickly identify a set of low-energy conformers, which could then be re-optimized using more accurate DFT or ab initio methods.

| Conformer | Symmetry | Relative Energy (CCSD(T)) |

|---|---|---|

| trans-trans (TT) | C2v | 0.000 |

| trans-gauche (TG) | C1 | 0.621 |

| gauche-gauche (G+G+) | C2 | 1.065 |

| gauche-gauche (G+G-) | C1 | 2.917 |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

For this compound, an all-atom MD simulation could be performed to explore its conformational landscape in a solvent, such as water or an organic solvent like cyclohexane. nih.gov This would involve placing a model of the this compound molecule in a simulation box filled with solvent molecules and simulating their movements over a period of nanoseconds.

Such simulations can provide insights into:

Conformational Dynamics: Identifying the most populated conformers and the timescales of transitions between them.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., hydrogen bonding with water, van der Waals interactions) influence the conformational preferences of this compound.

Structural Flexibility: Quantifying the flexibility of different parts of the molecule by analyzing atomic fluctuations.

| Parameter/Output | Description |

|---|---|

| Input Parameters | |

| Force Field | A set of equations and parameters (e.g., OPLS, AMBER) used to describe the potential energy of the system. |

| Solvent Model | Explicit solvent model (e.g., TIP3P for water) or implicit solvent model. |

| Ensemble | Thermodynamic ensemble (e.g., NVT for constant volume and temperature, NPT for constant pressure and temperature). |

| Simulation Time | The duration of the simulation, typically in the nanosecond (ns) to microsecond (μs) range. |

| Analysis Outputs | |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, indicating regions of flexibility. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from an atom in this compound. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds to characterize conformational changes over time. |

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational methods are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. nih.gov Transition states are first-order saddle points on the potential energy surface, representing the highest energy point along the minimum energy reaction path. github.ioucsb.edu

For this compound, a relevant reaction to study would be the thione-enethiol tautomerism. Another important process, particularly in photochemistry, is the Norrish Type II reaction, which has been studied computationally for the analogous compound 2-pentanone. researchgate.net This reaction involves the intramolecular abstraction of a gamma-hydrogen by the excited thiocarbonyl group, proceeding through a six-membered cyclic transition state to yield an enethiol and an alkene. researchgate.net

Computational modeling of such a reaction would typically involve:

Geometry Optimization: Optimizing the structures of the reactant, products, and a guess structure for the transition state using a method like DFT (e.g., B3LYP/6-31+g(d)). researchgate.net

Transition State Search: Locating the exact transition state structure using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Berny optimization. researchgate.net

Frequency Calculation: Performing a vibrational frequency calculation to confirm the nature of the stationary points. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction path from the transition state down to the reactant and product to ensure the correct species are connected. researchgate.net

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (Energy of TS - Energy of Reactant). | +25.5 |

| Reaction Energy (ΔE) | The overall energy change of the reaction (Energy of Products - Energy of Reactant). | +15.0 |

| Imaginary Frequency | The single negative frequency at the transition state, confirming it as a saddle point. | -1500 cm-1 |

Prediction of Spectroscopic Signatures (e.g., IR, Raman, UV-Vis, NMR)

Quantum chemical calculations can accurately predict various spectroscopic signatures, which is essential for identifying and characterizing a molecule. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. The resulting frequencies and their intensities correspond to the peaks in the IR and Raman spectra. Calculated frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. core.ac.uk This allows for the assignment of specific vibrational modes, such as the characteristic C=S stretching frequency.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically with DFT. The calculated absolute magnetic shieldings are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). core.ac.uk

UV-Vis Spectroscopy: Electronic absorption spectra, which correspond to transitions between electronic states, are calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netohio-state.edu TD-DFT calculations yield the vertical excitation energies (corresponding to λmax) and oscillator strengths (related to the intensity of the absorption). nih.gov For this compound, the n→π* transition associated with the thiocarbonyl group would be a key feature in its predicted UV-Vis spectrum.

| Spectroscopy | Computational Method | Predicted Property | Key Information Obtained |

|---|---|---|---|

| Infrared (IR) & Raman | DFT (e.g., B3LYP) Frequency Calculation | Vibrational Frequencies, Intensities | Identification of functional groups (e.g., C=S stretch, C-H stretch). |

| NMR (¹H, ¹³C) | DFT with GIAO method | Isotropic Shielding Constants (Chemical Shifts) | Structural elucidation by assigning signals to specific nuclei. |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Excitation Energies, Oscillator Strengths | Prediction of absorption maxima (λmax) and characterization of electronic transitions (e.g., n→π*). |

Catalytic Applications and Coordination Chemistry of 2 Pentanethione Derivatives

Design and Synthesis of 2-Pentanethione-Derived Ligands

The design and synthesis of ligands are fundamental to coordination chemistry and catalysis, as ligands significantly influence the electronic and steric environment around a metal center ias.ac.inlibretexts.org. While various nitrogen-donor ligands, such as benzimidazole (B57391) derivatives nih.govmdpi.com, pyridines jscimedcentral.com, and other nitrogen-based chelating systems nih.gov, have been synthesized and studied for their coordination properties, specific research detailing the design and synthesis of ligands derived from this compound was not identified in the provided search results. Generally, ligand synthesis involves condensation reactions or the functionalization of organic frameworks to create chelating sites capable of binding metal ions nih.govmdpi.comnih.govscirp.org. The development of novel ligands is crucial for tuning the catalytic activity and selectivity of the resulting metal complexes ias.ac.inlibretexts.org.

Transition Metal Complexes of this compound in Homogeneous Catalysis

Transition metal complexes are pivotal in homogeneous catalysis, enabling efficient chemical transformations by acting as electron transfer mediators and providing tunable active sites ias.ac.infiveable.meyoutube.com. A wide array of transition metals, including palladium, platinum, rhodium, ruthenium, nickel, cobalt, and iron, are extensively utilized in homogeneous catalytic processes ias.ac.inlibretexts.orgfiveable.meyoutube.comrsc.org. However, the provided search results did not yield specific examples of transition metal complexes featuring this compound derivatives as ligands in homogeneous catalysis. General studies emphasize that the judicious selection of ligands is key to controlling the catalytic performance of these complexes ias.ac.inlibretexts.org.

Hydrogenation and Dehydrogenation Processes

Hydrogenation and dehydrogenation are fundamental catalytic processes vital for the synthesis of a broad spectrum of chemicals nih.govwikipedia.org. Transition metal complexes, particularly those involving platinum, palladium, and ruthenium, are commonly employed as homogeneous catalysts for these reactions libretexts.orgnih.govchemrxiv.organu.edu.au. While the literature extensively covers the catalytic activity of various metal complexes in these areas, specific studies involving this compound derivatives for hydrogenation or dehydrogenation were not identified within the provided search results. One study mentioned the hydrodeoxygenation of 2-pentanone rsc.org, which involves a related but chemically distinct compound (a ketone rather than a thione).

Heterogeneous Catalysis with this compound-Modified Surfaces or Nanoparticles

Heterogeneous catalysis frequently utilizes metal nanoparticles supported on various materials or modified surfaces to enhance catalytic performance and stability nih.govnih.govmpg.deresearchgate.netmdpi.com. Organic modifiers and ligands can be employed to tailor the properties of these heterogeneous systems nih.govnih.gov. However, the provided search results did not include specific information regarding the use of this compound or its derivatives to modify surfaces or nanoparticles for heterogeneous catalytic applications.

Exploration of New Catalytic Pathways and Mechanistic Insights

The elucidation of reaction mechanisms is critical for the discovery of novel catalytic pathways and the optimization of existing catalytic processes mt.comnih.govanu.edu.auosti.govresearchgate.netrsc.orgescholarship.org. Mechanistic studies often integrate computational methods, such as density functional theory (DFT), with spectroscopic techniques to clarify the roles of catalysts and intermediates osti.govresearchgate.netrsc.orgescholarship.org. While general mechanistic insights into transition metal catalysis are available in the literature mt.comnih.govosti.govresearchgate.netrsc.orgescholarship.org, specific mechanistic investigations involving this compound derivatives in catalytic processes were not found within the provided search results.

Data Tables

Due to the absence of specific research findings on the catalytic applications and coordination chemistry of this compound derivatives within the provided search results, it is not possible to generate data tables presenting specific research findings or quantitative data for this compound.

Compound List

The following compounds were mentioned in the search results in the context of general catalysis or coordination chemistry:

this compound (as the subject of the article)

Palladium (Pd) ias.ac.inlibretexts.orgfiveable.meyoutube.comnih.govnih.govnih.govnih.govmpg.deresearchgate.netmdpi.commdpi.com

Platinum (Pt) ias.ac.inlibretexts.orgfiveable.memt.commpg.deresearchgate.netmdpi.com

Rhodium (Rh) ias.ac.inlibretexts.orgmt.comanu.edu.au

Ruthenium (Ru) ias.ac.inrsc.orgmt.comnih.govchemrxiv.orgrsc.orgmdpi.com

Nickel (Ni) ias.ac.injscimedcentral.comscirp.orgyoutube.comrsc.orgosti.gov

Cobalt (Co) ias.ac.inscirp.orgyoutube.comrsc.orgosti.govescholarship.org

Iron (Fe) ias.ac.inscirp.orgyoutube.comresearchgate.netosti.govescholarship.org

Copper (Cu) jscimedcentral.comscirp.org

Silver (Ag) jscimedcentral.com

Benzimidazole derivatives nih.govmdpi.com

Enamine derivatives scirp.org

Pyridine jscimedcentral.com

2,2'-bipyridine (B1663995) jscimedcentral.com

Organophosphonic acid (PA) nih.gov

2-Pentanone

Biochemical Relevance and Metabolic Fate of 2 Pentanethione Analogues

Investigation of Thioketone Interactions within Biological Systems

Thiocarbonyl compounds, including thioketones, can engage with biological systems through various mechanisms, often leading to significant physiological effects. The inherent reactivity of the C=S bond, due to the larger size and lower electronegativity of sulfur compared to oxygen, makes these compounds susceptible to nucleophilic attack and oxidation nih.gov. This reactivity can lead to covalent modification of biomolecules, a common pathway for the toxicological effects observed with many thiocarbonyls nih.gov. For instance, certain thioketone-containing heterocycles, such as some rhodanines and thiohydantoins, have been identified as having the thiocarbonyl group act as a recognition motif for metabolism by P450 enzymes, suggesting rapid biotransformation researchgate.net.

Specific interactions have been noted for sulfur-containing amino acid derivatives. For example, a thiocarbonyl-containing arginine derivative (Compound 10) was found to be a competitive inhibitor of nitric oxide synthase (NOS) and influenced NADPH oxidase activity and heme iron spin state, demonstrating a direct interaction with a key enzyme nih.gov. The potential for thioketones to interact with biological targets is further highlighted by the interest in their use in pharmaceutical research, owing to their varied reactivity and potential biological activity cymitquimica.com. The thione-thiol tautomerism, where a thioketone can interconvert with its thiol enol form, is also a relevant consideration in biological environments, with the thione form often being more stable in aqueous solutions mdpi.commdpi.com.

Potential Involvement in Metabolic Pathways

The metabolic fate of thiocarbonyl compounds is largely dictated by the reactivity of the thiocarbonyl group, often involving enzymatic transformations.

Enzymatic Transformations of Thiocarbonyl Compounds

A primary metabolic route for many thiocarbonyl compounds is "oxidative desulfurization," where the C=S bond is converted to a C=O bond, yielding the corresponding carbonyl compound nih.gov. This process is frequently mediated by enzymes such as flavin-containing mono-oxygenases (FMOs) and cytochrome P450 (CYP) enzymes, particularly in the liver nih.gov. The intermediates formed during these oxidative transformations are often implicated in the observed toxicity of the parent thiocarbonyl compounds nih.gov.

Beyond oxidation, other enzymatic transformations are recognized. Carbonic anhydrase (CA), for instance, can catalyze the hydrolysis of carbonyl sulfide (B99878) (COS) to hydrogen sulfide (H2S) nih.gov. Furthermore, enzymes play a role in the formation of C-S bonds, a critical step in the biosynthesis of many natural products. Radical S-adenosylmethionine (SAM) enzymes are known to catalyze these C-S bond formations, contributing to the synthesis of various sulfur-containing molecules nih.govanr.fracs.org. Cysteine-S-conjugate β-lyases, found in microorganisms, are capable of cleaving the carbon-sulfur bond in cysteine conjugates d-nb.info. Additionally, enzymes like purine (B94841) nucleoside phosphorylases can catalyze the transformation and synthesis of nucleoside analogues containing thione groups mdpi.combeilstein-journals.org. Microbial reductive sulfidation, carried out by bacteria such as Desulfovibrio species, can convert carbonyl compounds into their corresponding thiol congeners, a process that does not typically yield transient thioketone intermediates researchgate.net.

Biosynthetic Routes of Sulfur-Containing Organic Molecules

Sulfur is an indispensable element for life, forming the backbone of essential biomolecules. Its metabolic pathways are integral to cellular function, involving the assimilation of inorganic sulfur sources into organic compounds genome.jpnih.govfrontiersin.orgnih.govmdpi.com. The assimilation of sulfate (B86663), a key inorganic sulfur source, leads to the production of reduced sulfur compounds, primarily for the biosynthesis of sulfur-containing amino acids like cysteine and methionine frontiersin.orgmdpi.com. Key intermediates in this process include adenosine (B11128) 5-phosphosulfate (APS) and 3'-phosphoadenylyl sulfate (PAPS), which are further processed to form sulfide genome.jpfrontiersin.org.

Cysteine serves as a critical precursor, with its thiol group being transferred to synthesize other vital sulfur-containing molecules, including glutathione (B108866), iron-sulfur clusters, and molybdenum cofactor (Moco) anr.frfrontiersin.orgmdpi.com. The biosynthesis of complex sulfur-containing natural products, such as brassinin (B1667508) in plants, involves intermediates like isothiocyanates derived from indole (B1671886) glucosinolates acs.org. These pathways often rely on specialized enzymatic machinery, including radical SAM enzymes, to facilitate the formation of C-S bonds anr.fracs.org.

Biotransformation and Biodegradation Studies of Thioketones

The fate of thiocarbonyl compounds in biological and environmental systems is a subject of considerable study, focusing on their breakdown and transformation. Many thiocarbonyls undergo biotransformation, often mirroring their metabolic pathways, such as oxidative desulfurization to carbonyls nih.gov. However, some compounds exhibit resistance to degradation. For example, mercaptobenzothiazole (MBT), used as a fungicide, is noted for its high resistance to biodegradation, with its degradation products also being recalcitrant taylorandfrancis.com.

The University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) provides a repository of information on microbial catabolic metabolism of xenobiotic organic compounds, including pathways relevant to functional groups like thioketones nih.gov. Studies have shown that microbial communities can transform carbonyl compounds into thiol derivatives through reductive sulfidation researchgate.net.

The biotransformation of specific thiocarbonyl-containing drugs and compounds has also been investigated. For instance, the metabolism of bemethyl (B1149526) analogs suggests that the benzimidazole (B57391) core remains intact, with potential conjugation to glutathione mdpi.com. The pharmacokinetics and biotransformation of thiadiazolidine-2-thione (LU 2443) in rats indicated extensive absorption and elimination primarily via renal and fecal routes, with metabolites being formed nih.gov. Similarly, certain thioketone derivatives, like those found in rhodanines and thiohydantoins, can be rapidly metabolized by human liver microsomes, indicating efficient biotransformation pathways researchgate.net. The structure-activity relationships of compounds like 1,2-dithiole-3-thiones suggest that biotransformation is a necessary step for the generation of active metabolites revuesciences-techniquesburkina.org.

Compound List

2-Pentanethione

Thiobenzamide (TB)

Thioacetamide (TA)

α-Naphthylthiourea (ANTU)

Phenylthiourea (PTU)

Thiourea (TU)

Carbonyl sulfide (COS)

Hydrogen sulfide (H2S)

Sulfite (SO3^2-)

Thiosulfate (S2O3^2-)

Sulfate (SO4^2-)

Cysteine (Cys)

Methionine (Met)

L-homocysteine

S-adenosyl-L-homocysteine

S-adenosyl-L-homomethione

Glutathione (GSH)

Glutathione disulfide (GSSG)

Adenosine 5-phosphosulfate (APS)

3'-phosphoadenylyl sulfate (PAPS)

Chlordecone

10-monohydrochlordecone

Tri-hydrochlordecone

Mercaptobenzothiazole (MBT)

Rhodanines

Thiazolidinediones

Thiohydantoins

Hydantoins

L-thiocitrulline

L-S-methylisothiocitrulline

5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-acetylaminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Iron-sulfur clusters ([Fe-S])

Molybdenum cofactor (Moco)

Brassinin

Indole glucosinolate

Isothiocyanate

2-thiobenzimidazole

Bemethyl

Pantoprazole

Omeprazole

4-Methyl-1-(1-piperidinyl)-1-pentanethione

L-arginine

Citric acid

Nitric Oxide Synthase (NOS)

NADPH oxidase

Heme iron

2,4-Dimethyl-3-pentanethione

Methylphenylketone

Methylphenylthioketone

Methylnaphtylketone

Methylnaphtylthioketone

LU 2443 (mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione)

Dithiocarbamates

Carbon disulfide (CS2)

2-thiothiazolidine-4-carboxylic acid (TTCA)

Oltipraz

Thiabendazole

Benzimidazole

1,2-dithiole-3-thione

Environmental Dynamics and Degradation Pathways of 2 Pentanethione

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2-pentanethione, the primary abiotic degradation pathways are photolysis, hydrolysis, and oxidation.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. noteskarts.compharmaguideline.comolin.edu The thiocarbonyl group (C=S) in this compound absorbs light, leading to the excitation of its molecules to higher energy states. noteskarts.com These excited molecules can then undergo various reactions, leading to their degradation. noteskarts.com

Studies on aliphatic thioketones, a class of compounds to which this compound belongs, have shown that photolysis can proceed through different pathways depending on the environmental conditions. acs.orgacs.org In solution, the photolysis of aliphatic thioketones often results in the formation of cyclic thiols through intramolecular insertion reactions. acs.orgacs.org In the gas phase, which is particularly relevant for a volatile compound like this compound in the atmosphere, novel photochemical reactions can occur, including Norrish type II reactions. acs.orgacs.org The presence of a carbonyl group or an unsaturated bond in a molecule can influence its susceptibility to photolytic degradation. pharmaguideline.com The rate of photolysis is also influenced by factors such as the intensity of light and the presence of other chemical species in the environment. noteskarts.com

The table below summarizes key aspects of the photolytic degradation of aliphatic thioketones, which can be extrapolated to understand the potential fate of this compound.

| Degradation Aspect | Description |

| Initiating Step | Absorption of photons by the thiocarbonyl group, leading to molecular excitation. noteskarts.com |

| Solution-Phase Products | Primarily cyclic thiols formed through intramolecular carbon insertion. acs.orgacs.org |

| Gas-Phase Products | Can include products from Norrish type II reactions. acs.orgacs.org |

| Influencing Factors | Light intensity, presence of other chemicals, and the specific chemical structure. noteskarts.compharmaguideline.com |

Hydrolytic and Oxidative Transformation Pathways

Hydrolytic Transformation:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Thioketones are known to be susceptible to hydrolysis, which converts the thiocarbonyl group back to a carbonyl group, yielding the corresponding ketone. nih.govmdpi.comtandfonline.com In the case of this compound, hydrolysis would lead to the formation of 2-pentanone. This transformation can be a significant degradation pathway in aqueous environments. The rate of hydrolysis can be influenced by pH and temperature.

Oxidative Transformation:

Oxidative transformation involves the reaction of this compound with various oxidizing agents present in the environment, such as hydroxyl radicals (•OH), ozone (O₃), and other reactive oxygen species (ROS). nih.govnih.gov These reactions are particularly important in the atmosphere. The oxidation of thioketones can lead to the formation of their corresponding ketones and sulfur oxides. wikipedia.org For instance, thiobenzophenone, an aromatic thioketone, is known to photooxidize in the air to benzophenone (B1666685) and sulfur. wikipedia.org

The OH-initiated oxidation of analogous compounds like acetylacetone (B45752) has been studied and can provide insights into the potential atmospheric fate of this compound. gdut.edu.cn Such reactions are predicted to yield smaller, more oxidized products like acetic acid and methylglyoxal. gdut.edu.cn The lifetime of a volatile organic compound in the troposphere is often determined by its reaction rate with the hydroxyl radical. gdut.edu.cn

The following table outlines the primary hydrolytic and oxidative degradation pathways for thioketones.

| Transformation Pathway | Reactant | Primary Product(s) | Environmental Relevance |

| Hydrolysis | Water (H₂O) | Corresponding ketone (e.g., 2-pentanone) | Aqueous environments |

| Oxidation | Hydroxyl radical (•OH), Ozone (O₃), other ROS | Corresponding ketone, sulfur oxides, smaller organic acids | Atmosphere, aqueous environments |

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. nih.govnih.gov This is a crucial process for the removal of many organic pollutants from the environment. mdpi.com

Microbial Degradation of Thiocarbonyl Compounds

While specific studies on the microbial degradation of this compound are limited, the general principles of microbial metabolism of xenobiotic compounds can be applied. Microorganisms utilize a variety of enzymatic pathways to break down organic molecules, including oxidation, reduction, and hydrolysis. acs.org The goal of bioremediation is to transform these pollutants into harmless metabolites or to completely mineralize them into carbon dioxide and water. mdpi.com

The degradation of aromatic compounds, which has been more extensively studied, often involves initial activation of the stable ring structure by oxygenases. nih.gov For aliphatic compounds like this compound, initial enzymatic attack could target the thiocarbonyl group or the alkyl chain. The presence of functional groups can significantly influence the degradability of a molecule. mdpi.com

Enzymatic Biotransformations in Environmental Contexts

Enzymes produced by microorganisms are the key drivers of biotic degradation. acs.org Various enzymes, such as monooxygenases and peroxidases, are known to catalyze the transformation of a wide range of organic compounds. nih.govnih.gov

Studies on the enzymatic oxidation of related thiocarbonyl compounds, such as benzimidazoline-2-thiones, have shown that enzymes like flavin-containing monooxygenases (FMO) and cytochrome P450 isozymes can metabolize these substances. nih.gov The metabolism can lead to the formation of sulfenic acids or other reactive intermediates. nih.gov These enzymatic reactions are fundamental to the detoxification of xenobiotics. acs.org The effectiveness of biotransformation can be influenced by factors such as the specific microbial species present, age, and exposure to other chemicals. toxmsdt.com

The potential enzymatic transformations of this compound could involve oxidation of the sulfur atom, leading to the formation of a sulfine (B13751562) or sulfoxide, followed by further degradation. The alkyl chain could also be a site for enzymatic attack, leading to chain shortening.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. mdpi.com These models integrate information on a chemical's physical-chemical properties and its degradation rates in different environmental compartments. mdpi.comregulations.gov

The persistence of a substance is a key factor in its environmental risk assessment and is often expressed as a degradation half-life. europa.eudiva-portal.org Substances that are resistant to degradation are considered persistent and have a higher potential for long-range transport and bioaccumulation. europa.eu

For volatile organic sulfur compounds (VOSCs) like this compound, modeling their behavior is important for understanding their contribution to atmospheric chemistry and potential for odor nuisance. nih.govacs.org The persistence of a chemical in the environment is assessed based on its degradation half-lives in water, soil, and sediment. europa.eu

The table below shows the criteria for persistence (P) and very persistent (vP) substances according to regulatory guidelines.

| Environmental Compartment | Persistence (P) Half-Life | Very Persistent (vP) Half-Life |

| Marine Water | > 60 days | > 60 days |

| Fresh or Estuarine Water | > 40 days | > 60 days |

| Marine Sediment | > 180 days | > 180 days |

| Fresh or Estuarine Water Sediment | > 120 days | > 180 days |

| Soil | > 120 days | > 180 days |

Source: Guideline on the assessment of persistent, bioaccumulative and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substances in veterinary medicinal products. europa.eu

Due to the susceptibility of the thiocarbonyl group to photolysis and hydrolysis, and the likely reactivity of this compound with atmospheric oxidants, it is not expected to be a highly persistent substance in the environment. However, its actual persistence would depend on specific environmental conditions such as sunlight intensity, water availability, microbial activity, and temperature. concawe.eu

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

Key Recommendations

- Experimental Design : Align objectives with measurable outcomes (e.g., yield, purity) and use statistical validation to address contradictions .

- Literature Synthesis : Critically evaluate prior studies for methodological gaps (e.g., uncontrolled variables) before designing new experiments .

- Cross-Disciplinary Approaches : Combine synthetic chemistry with computational modeling and advanced analytics to resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。